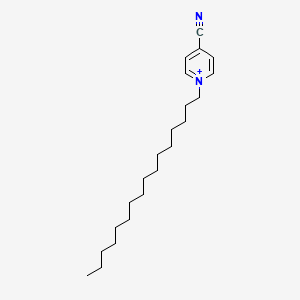![molecular formula C11H8F3NS B14464556 2-Methyl-6-[(trifluoromethyl)sulfanyl]quinoline CAS No. 66023-22-1](/img/structure/B14464556.png)
2-Methyl-6-[(trifluoromethyl)sulfanyl]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-6-[(trifluoromethyl)sulfanyl]quinoline is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the trifluoromethyl group and the sulfanyl group in this compound enhances its chemical stability and biological activity, making it a valuable compound for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-[(trifluoromethyl)sulfanyl]quinoline typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methylquinoline and trifluoromethylthiol.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including temperature, pressure, and the presence of catalysts. Common catalysts used in this synthesis include palladium and copper salts.
Reaction Steps:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions and efficient production of the compound. The use of microwave-assisted synthesis is also explored to enhance reaction rates and yields .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-6-[(trifluoromethyl)sulfanyl]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups to the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds .
Wissenschaftliche Forschungsanwendungen
2-Methyl-6-[(trifluoromethyl)sulfanyl]quinoline has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound exhibits antimicrobial and antiviral properties, making it useful in biological research.
Medicine: It is explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of dyes, pigments, and agrochemicals
Wirkmechanismus
The mechanism of action of 2-Methyl-6-[(trifluoromethyl)sulfanyl]quinoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cellular processes.
Pathways: It modulates signaling pathways related to cell proliferation, apoptosis, and immune response.
The presence of the trifluoromethyl group enhances the compound’s ability to interact with biological targets, increasing its potency and efficacy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylquinoline: Lacks the trifluoromethylsulfanyl group, resulting in lower biological activity.
6-Trifluoromethylquinoline: Contains the trifluoromethyl group but lacks the sulfanyl group, affecting its chemical stability.
2-Methyl-6-(trifluoromethyl)quinoline: Similar structure but without the sulfanyl group, leading to different reactivity and applications.
Uniqueness
2-Methyl-6-[(trifluoromethyl)sulfanyl]quinoline is unique due to the presence of both the trifluoromethyl and sulfanyl groups, which enhance its chemical stability, biological activity, and versatility in various applications.
Eigenschaften
CAS-Nummer |
66023-22-1 |
|---|---|
Molekularformel |
C11H8F3NS |
Molekulargewicht |
243.25 g/mol |
IUPAC-Name |
2-methyl-6-(trifluoromethylsulfanyl)quinoline |
InChI |
InChI=1S/C11H8F3NS/c1-7-2-3-8-6-9(16-11(12,13)14)4-5-10(8)15-7/h2-6H,1H3 |
InChI-Schlüssel |
UXAGQADZKPRJBU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(C=C1)C=C(C=C2)SC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(1-Nitronaphthalen-2-yl)sulfanyl]acetamide](/img/structure/B14464489.png)
![5-Isobenzofurancarboxylic acid, 1-[4-(diethylamino)-2-hydroxyphenyl]-1-[2-ethoxy-4-methyl-5-(phenylamino)phenyl]-1,3-dihydro-3-oxo-](/img/structure/B14464495.png)

![8-Hydroxy-3-[(5-hydroxy-4,8-disulfonaphthalen-2-yl)carbamoylamino]naphthalene-1,5-disulfonic acid](/img/structure/B14464506.png)
![4-[2-[benzyl(2-phenylethyl)amino]ethyl]benzene-1,2-diol;oxalic acid](/img/structure/B14464520.png)

![5-Isobenzofurancarboxylic acid, 1-[4-(diethylamino)-2-hydroxyphenyl]-1-[2-ethoxy-4-methyl-5-(phenylamino)phenyl]-1,3-dihydro-3-oxo-](/img/structure/B14464543.png)





